Trimethylsilyl pentylcarbamate
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Overview
Description
Trimethylsilyl pentylcarbamate is an organic compound characterized by the presence of a trimethylsilyl group attached to a pentylcarbamate moiety. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl pentylcarbamate can be synthesized through the reaction of trimethylsilyl chloride with pentylcarbamate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base helping to form the alkoxide anion and remove the hydrochloric acid produced during the reaction .
Industrial Production Methods
Industrial production of this compound often involves automated derivatization protocols. These protocols utilize robotic autosamplers to ensure reproducibility and high throughput. The automated methods reduce the degradation of unstable metabolites and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl pentylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve mild temperatures and the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Trimethylsilyl pentylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for alcohols and amines during chemical synthesis.
Biology: Employed in metabolite profiling and analysis using gas chromatography-mass spectrometry (GC-MS).
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of high-purity organosilicon compounds and other specialized materials.
Mechanism of Action
The mechanism of action of trimethylsilyl pentylcarbamate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily blocking reactive sites on molecules to prevent unwanted reactions. This allows for selective reactions to occur at other sites on the molecule . The molecular pathways involved in these processes are often complex and depend on the specific application and conditions used .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A common reagent used in the synthesis of trimethylsilyl derivatives.
Trimethylsilyl cyanide: Used in similar derivatization reactions for metabolite profiling.
Trimethylsilyl ether: Another compound with a trimethylsilyl group, used as a protecting group for alcohols.
Uniqueness
Trimethylsilyl pentylcarbamate is unique due to its specific combination of a trimethylsilyl group and a pentylcarbamate moiety. This combination imparts distinct chemical properties, making it particularly useful in applications requiring selective protection and derivatization .
Properties
CAS No. |
61355-44-0 |
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Molecular Formula |
C9H21NO2Si |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
trimethylsilyl N-pentylcarbamate |
InChI |
InChI=1S/C9H21NO2Si/c1-5-6-7-8-10-9(11)12-13(2,3)4/h5-8H2,1-4H3,(H,10,11) |
InChI Key |
ZKMQDMWJKWOBGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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